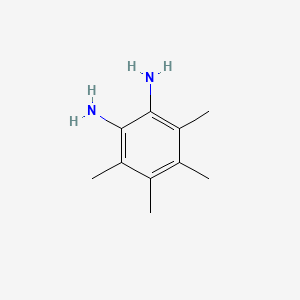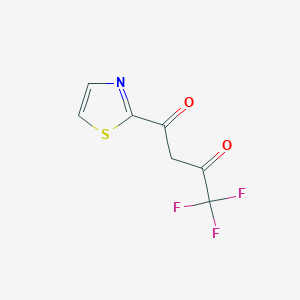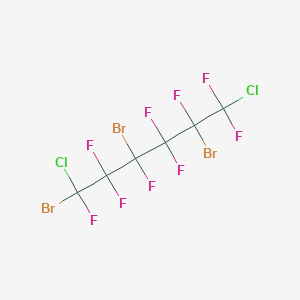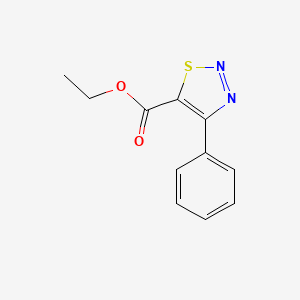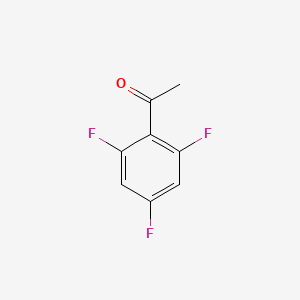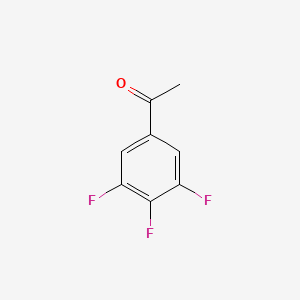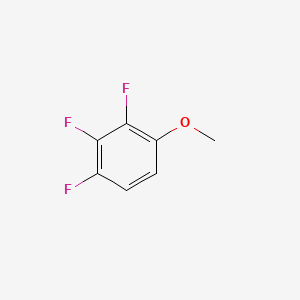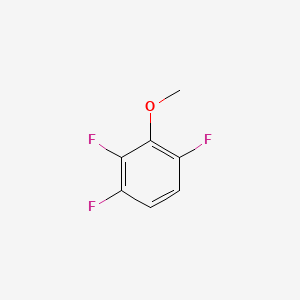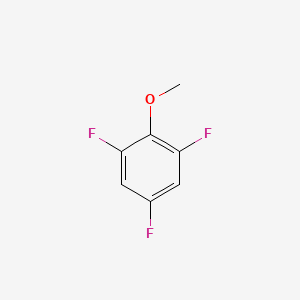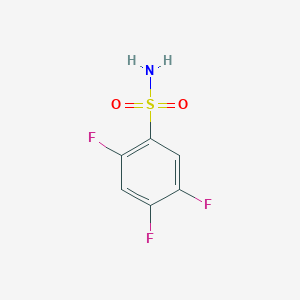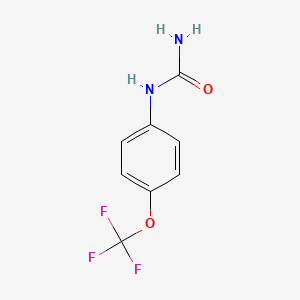
(4-(Trifluoromethoxy)phenyl)urea
Vue d'ensemble
Description
“(4-(Trifluoromethoxy)phenyl)urea” is a small molecule with the chemical formula C8H7F3N2O2 . It has a molecular weight of 220.15 . This compound is currently classified as experimental .
Synthesis Analysis
A series of N, N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . These compounds are promising as inhibitors of human soluble epoxide hydrolase .
Molecular Structure Analysis
The molecular structure of “(4-(Trifluoromethoxy)phenyl)urea” consists of a phenyl ring attached to a urea group and a trifluoromethoxy group . The InChI key for this compound is LOSFVIMHTOMZKT-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Inhibitor of Soluble Epoxide Hydrolase (sEH)
- Field : Biochemistry and Pharmacology .
- Application : “(4-(Trifluoromethoxy)phenyl)urea” is used as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. It’s often introduced as a structural fragment in the design of inhibitors of sEH .
- Methods : The compound is synthesized by the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .
- Results : The synthesized compounds have shown promise as inhibitors of human soluble epoxide hydrolase. They are used extensively in research for modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration .
Component in Electrochromic Devices
- Field : Material Science .
- Application : Polymers containing “(4-(Trifluoromethoxy)phenyl)urea” are used as anodic materials in electrochromic devices .
- Methods : These polymers are synthesized electrochemically .
- Results : The polymers display various colors from reduced to oxidized states. They show high transmittance change, rapid response time, adequate open circuit memory, and good electrochemical redox stability .
Orientations Futures
The synthesized compounds containing a lipophilic 4-(trifluoromethoxy)phenyl fragment are promising as inhibitors of human soluble epoxide hydrolase . This suggests potential future directions in the development of new inhibitors for this enzyme. Additionally, compounds containing a 4-(trifluoromethoxy)phenyl group have shown potential in various areas, including studying biological processes related to aging, acting as insecticides, and exhibiting antitumor activity . These areas could also represent future directions for research and development involving “(4-(Trifluoromethoxy)phenyl)urea”.
Propriétés
IUPAC Name |
[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFVIMHTOMZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896798 | |
| Record name | (4-(Trifluoromethoxy)phenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethoxy)phenyl)urea | |
CAS RN |
82971-90-2 | |
| Record name | (4-(Trifluoromethoxy)phenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-(trifluoromethoxy)phenyl)urea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (4-(Trifluoromethoxy)phenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(TRIFLUOROMETHOXY)PHENYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQP4E8O29W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)
